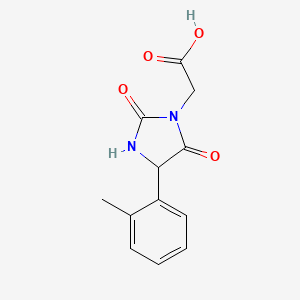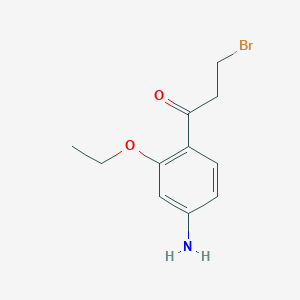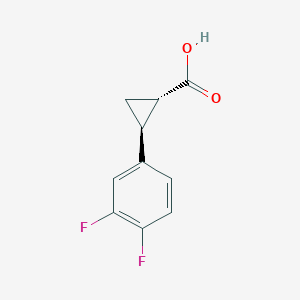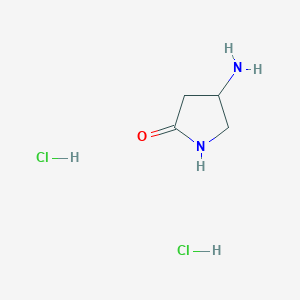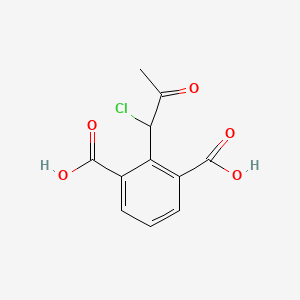
1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one is an organic compound with the molecular formula C11H9ClO5 and a molecular weight of 256.64 g/mol . This compound is characterized by the presence of a chloro group and two carboxylic acid groups attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one typically involves the chlorination of a precursor compound containing the phenyl and carboxylic acid groups. One common synthetic route includes the reaction of 2,6-dicarboxyphenylpropan-2-one with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds with potential biological activity.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can produce an amide, while oxidation can lead to the formation of a dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2,4-dicarboxyphenyl)propan-2-one: Similar structure but with carboxylic acid groups at different positions on the phenyl ring.
1-Bromo-1-(2,6-dicarboxyphenyl)propan-2-one: Similar structure but with a bromo group instead of a chloro group.
1-Chloro-1-(2,6-dimethylphenyl)propan-2-one: Similar structure but with methyl groups instead of carboxylic acid groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C11H9ClO5 |
|---|---|
Molekulargewicht |
256.64 g/mol |
IUPAC-Name |
2-(1-chloro-2-oxopropyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H9ClO5/c1-5(13)9(12)8-6(10(14)15)3-2-4-7(8)11(16)17/h2-4,9H,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
WGIWCHPLNIXBER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC=C1C(=O)O)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile](/img/structure/B14037297.png)
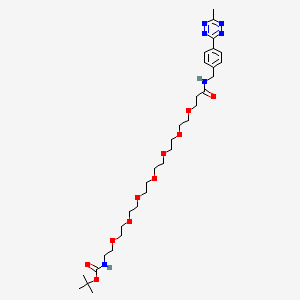

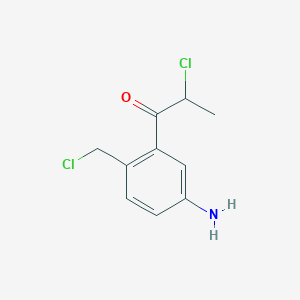
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14037327.png)

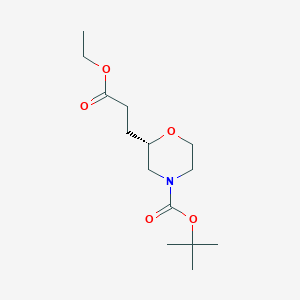
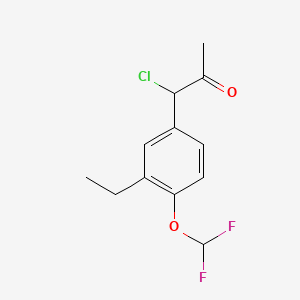
![tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14037345.png)
